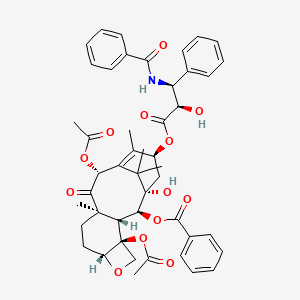
7-Deoxypaclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deoxypaclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C47H51NO13 and its molecular weight is 837.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 7-Deoxypaclitaxel
This compound is synthesized through various methods that modify the structure of paclitaxel. One notable approach involves the semisynthesis of this compound analogs from Taxine B, a compound derived from Taxus baccata. This process has led to the creation of several derivatives that retain significant cytotoxic properties while potentially improving pharmacokinetic profiles and reducing side effects associated with paclitaxel.
Cytotoxicity : Research indicates that this compound exhibits cytotoxicity comparable to that of paclitaxel against various cancer cell lines. For instance, studies have shown that it effectively promotes tubulin assembly into microtubules, a mechanism crucial for its anticancer activity. In vitro assays demonstrated that this compound has similar interactions with P-glycoprotein, a protein associated with drug resistance in cancer cells, making it a candidate for further investigation in resistant cancer types .
Case Study : A study evaluated the cytotoxic effects of this compound on NCI/ADR-RES cells, a model for multidrug-resistant cancer. The results indicated that this compound maintained significant cytotoxicity, suggesting its potential as an alternative treatment for resistant cancers .
Therapeutic Applications
This compound is being explored for various therapeutic applications:
- Breast Cancer : Clinical trials are investigating its efficacy in treating breast cancer, particularly in cases where patients exhibit resistance to standard therapies.
- Ovarian Cancer : Similar to breast cancer, this compound is being assessed for its potential benefits in ovarian cancer treatment protocols.
- Non-Small Cell Lung Cancer : Preliminary studies suggest that this compound may also be effective against non-small cell lung cancer, providing another avenue for treatment options .
Comparative Data Table
The following table summarizes the cytotoxic effects and therapeutic potentials of this compound compared to paclitaxel:
| Compound | Cytotoxicity (IC50) | Mechanism of Action | Potential Applications |
|---|---|---|---|
| Paclitaxel | Varies by cell line | Promotes microtubule assembly | Breast, ovarian, lung cancers |
| This compound | Comparable to Paclitaxel | Similar tubulin interaction | Resistant breast and ovarian cancers |
Analyse Chemischer Reaktionen
Barton Deoxygenation Strategy
7-Deoxypaclitaxel 6 is synthesized from paclitaxel through:
-
Protection of the 2′-hydroxyl with tert-butyldimethylsilyl (TBS) groups
-
Sodium hydride-mediated formation of a thiocarbonyl intermediate
-
Radical deoxygenation using tributyltin hydride and AIBN
-
TBS deprotection with HF-pyridine
This method achieves 48% yield from intermediate 5 ( ).
C10 Modifications
Treatment of this compound 6 with samarium(II) iodide (SmI₂) and acetic acid removes the C10 acetate group, yielding 10-deacetoxy-7-deoxypaclitaxel 7 in 82% yield ( ). This transformation highlights the lability of the C10 substituent under reductive conditions.
Structural-Activity Relationship (SAR) Data
Biological evaluations reveal critical reactivity-impacted pharmacological properties:
| Compound | Modification | Tubulin Polymerization ED₅₀ (vs Paclitaxel) | Cytotoxicity (MCF7 ED₅₀) |
|---|---|---|---|
| 3 | C7-deoxy, C10-OH | 2.2 | 0.87 |
| 6 | C7-deoxy, C10-OAc | 1.4 | 30.0 |
| 7 | C7/C10-deoxy | 2.0 | 9.0 |
Key findings:
-
C7 deoxygenation reduces microtubule stabilization by 36% compared to paclitaxel
-
Retention of C10 acetoxy group (6 ) increases cytotoxicity 34-fold over C10-deacetoxy analogs
Side Reactions and Byproduct Formation
During O-cinnamoyltaxicin I acetonide synthesis ( ):
-
3 forms as a major side product (20–25%) via C5 hydroxyl group elimination
-
Controlled isomerization at C13 minimizes byproduct accumulation
Synthetic Challenges
-
Oxetane ring stability : Acidic conditions promote ring-opening at C4/C5 ( )
-
C2 benzoylation : Requires benzylidene acetal protection of C1/C2 hydroxyls to prevent ester migration ( )
-
C4 hydroxyl reactivity : Non-acylated analogs show >95% reduction in cytotoxicity ( )
These findings demonstrate that this compound’s chemical behavior is dominated by the reactivity of its C7, C10, and C4 positions. While deoxygenation simplifies synthesis, it imposes significant trade-offs in biological activity, emphasizing the need for targeted acylations to restore pharmacological efficacy.
Eigenschaften
Molekularformel |
C47H51NO13 |
|---|---|
Molekulargewicht |
837.9 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO13/c1-26-32(59-43(55)36(51)35(29-16-10-7-11-17-29)48-41(53)30-18-12-8-13-19-30)24-47(56)40(60-42(54)31-20-14-9-15-21-31)38-45(6,23-22-33-46(38,25-57-33)61-28(3)50)39(52)37(58-27(2)49)34(26)44(47,4)5/h7-21,32-33,35-38,40,51,56H,22-25H2,1-6H3,(H,48,53)/t32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |
InChI-Schlüssel |
KNDOYLWKJXBKBV-ABSZOUAASA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3(CC[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(CCC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Synonyme |
7-deoxypaclitaxel |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















